Synthetic Yield in Sonogashira Coupling for Preparation of 6-(3-Pyridinyl)-5-hexynenitrile
In the preparation of 6-(3-pyridinyl)-5-hexynenitrile via Sonogashira coupling of 3-bromopyridine with 5-hexynenitrile, a specific synthetic procedure yields the target compound in a quantifiable amount . This provides a benchmark for procurement and in-house synthesis planning. While a direct comparison with an alternative synthetic route or a different coupling partner is not available from the source, this yield serves as a baseline for evaluating the efficiency of this specific transformation.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 79% (62.82 g isolated yield) |
| Comparator Or Baseline | No direct comparator provided; baseline is theoretical 100% yield |
| Quantified Difference | 21% below theoretical maximum |
| Conditions | Sonogashira coupling: 45 mL 3-bromopyridine, 49.61 g 5-hexynenitrile, 3.0 g Pd(PPh3)2Cl2, 0.45 g CuI, in dichloromethane and triethylamine under argon, followed by distillation at 140-170°C/0.2 mm Hg |
Why This Matters
This quantitative yield data allows researchers to plan material requirements and assess the cost-effectiveness of procuring the pre-synthesized building block versus performing the synthesis in-house.
